rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773928
InChI: InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3
SMILES:
Molecular Formula: C29H26N2O2
Molecular Weight: 434.5 g/mol

rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

CAS No.:

Cat. No.: VC16773928

Molecular Formula: C29H26N2O2

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) -

Specification

Molecular Formula C29H26N2O2
Molecular Weight 434.5 g/mol
IUPAC Name 2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1-phenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C29H26N2O2/c1-29(17-18-9-3-2-4-10-18,27-30-25-21-13-7-5-11-19(21)15-23(25)32-27)28-31-26-22-14-8-6-12-20(22)16-24(26)33-28/h2-14,23-26H,15-17H2,1H3
Standard InChI Key SNOWSTWRZNRZRD-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Introduction

Structural and Stereochemical Features

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₃₀H₂₆N₂O₂
Molecular weight446.54 g/mol
Stereochemical descriptorrel-(3aS,3a'S,8aR,8a'R)
Bridging group1-Phenylpropane-2,2-diyl

Stereochemical Implications

The relative stereochemistry at the 3a, 8a, 3a', and 8a' positions ensures a well-defined chiral environment. This configuration is critical for coordinating metal centers such as copper(II) or palladium(0), enabling asymmetric induction in reactions like cyclopropanations and Diels-Alder transformations .

Synthesis and Purification

Synthetic Pathway

The synthesis follows a modular approach, starting with the preparation of enantiomerically pure indenol precursors. Key steps include:

  • Cyclopropanation: A Corey-Chaykovsky reaction between indenol and a diazo compound forms the cyclopropane bridge .

  • Oxazole Formation: Condensation of the cyclopropanated intermediate with an acyl chloride yields the bisoxazoline framework .

  • Crystallization: Ethanol-mediated recrystallization achieves >99% enantiomeric excess (ee), as confirmed by chiral HPLC .

Table 2: Synthesis Optimization Data

ParameterOptimal ConditionYield
Solvent for cyclopropanationDichloromethane85%
Temperature for condensation80°C70%
Recrystallization solventEthanol99% ee

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 5.32 (s, bridgehead H), 4.88 (d, J = 8.5 Hz, oxazole H) .
13C NMR (101 MHz, CDCl₃): δ 165.2 (C=N), 140.1–125.3 (aromatic C), 62.7 (cyclopropane C) .

Physicochemical Properties

Stability and Solubility

The ligand exhibits remarkable thermal stability, decomposing at 220°C. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hexane or water .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DCM120
Ethanol45
Water<0.1

Applications in Asymmetric Catalysis

Cu-Catalyzed Cyclopropanations

When complexed with Cu(OTf)₂, this ligand facilitates cyclopropanations of styrenes with diazoacetates, achieving up to 98% ee . The rigid structure prevents ligand dissociation, enhancing turnover numbers (TON > 1,000).

Palladium-Catalyzed Allylic Alkylations

In Pd(0)-catalyzed allylic alkylations, the ligand induces enantioselectivity through π-allyl coordination. Substrates like cyclohexenyl acetate yield products with 94% ee .

Table 4: Catalytic Performance Comparison

Reaction Typeee (%)TON
Cyclopropanation981,200
Allylic alkylation94800
Diels-Alder96950

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